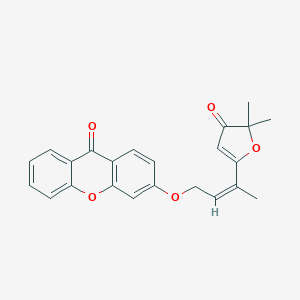
3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one is a chemical compound that belongs to the class of xanthene dyes. It has been widely used in scientific research due to its unique properties, including its fluorescent properties and ability to bind to specific biomolecules.
Mécanisme D'action
The mechanism of action of 3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one involves its ability to bind to specific biomolecules through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Once bound, the compound exhibits strong fluorescence, allowing for the visualization and quantification of the biomolecule of interest.
Biochemical and physiological effects:
3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one has been shown to have minimal biochemical and physiological effects on living cells and tissues, making it a safe and reliable tool for scientific research. However, it is important to note that high concentrations of the compound may interfere with cellular processes and should be used with caution.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one in lab experiments is its high sensitivity and specificity for biomolecules of interest. It is also relatively easy to use and can be adapted for use in a variety of experimental setups. However, one limitation of the compound is its relatively short fluorescent lifetime, which may limit its usefulness in certain applications.
Orientations Futures
There are many potential future directions for the use of 3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one in scientific research. For example, further research could be done to optimize the synthesis method and improve the properties of the compound, such as its fluorescent lifetime and binding affinity. Additionally, the compound could be used to study a wider range of biomolecules and biological processes, such as enzyme kinetics and signal transduction pathways. Finally, the compound could be adapted for use in clinical applications, such as imaging and diagnosis of diseases.
Méthodes De Synthèse
The synthesis of 3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one involves the reaction of 9H-xanthene-9-one with 3-(4,5-dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-buten-1-ol in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol and requires careful control of reaction conditions to obtain high yields of the desired product.
Applications De Recherche Scientifique
3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one has been widely used in scientific research as a fluorescent probe for biomolecules such as proteins, nucleic acids, and lipids. Its unique fluorescent properties make it an ideal tool for studying the localization, dynamics, and interactions of these biomolecules in living cells and tissues. It has also been used as a staining agent for microscopy and flow cytometry, as well as a sensor for detecting changes in pH and ion concentrations.
Propriétés
IUPAC Name |
3-[(Z)-3-(5,5-dimethyl-4-oxofuran-2-yl)but-2-enoxy]xanthen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O5/c1-14(19-13-21(24)23(2,3)28-19)10-11-26-15-8-9-17-20(12-15)27-18-7-5-4-6-16(18)22(17)25/h4-10,12-13H,11H2,1-3H3/b14-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHBXEAPTCPPMW-UVTDQMKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)C4=CC(=O)C(O4)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)/C4=CC(=O)C(O4)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one | |
CAS RN |
102275-60-5 |
Source


|
| Record name | 3-((3-(4,5-Dihydro-5,5-dimethyl-4-oxo-2-furanyl)-2-butenyl)oxy)-9H-xanthen-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102275605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


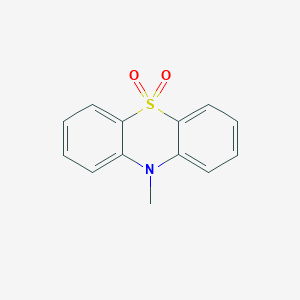
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B34002.png)
![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)
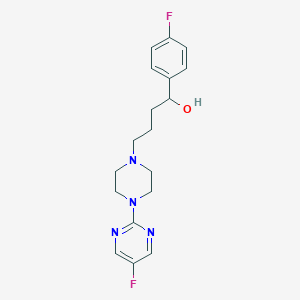


![[(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate](/img/structure/B34015.png)
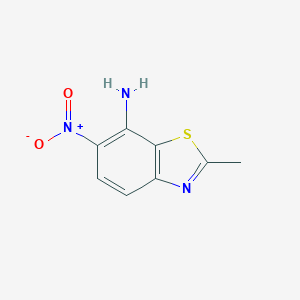
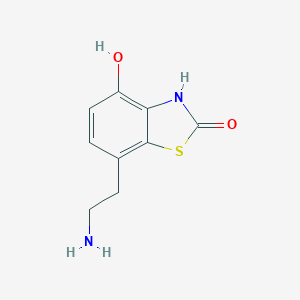

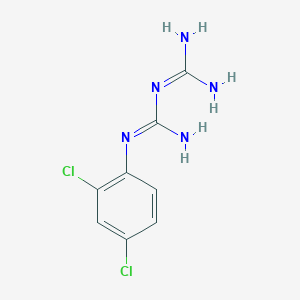
![(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B34025.png)
![3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B34027.png)